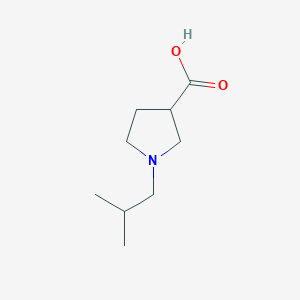

1-Isobutylpyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-(2-methylpropyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-7(2)5-10-4-3-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

INLWBMVZZJYZIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCC(C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isobutylpyrrolidine 3 Carboxylic Acid and Its Analogues

Established Synthetic Pathways to the Pyrrolidine-3-carboxylic Acid Core

The construction of the pyrrolidine-3-carboxylic acid core is a key challenge in organic synthesis. Several powerful methods have been established to achieve this, often focusing on the stereoselective formation of the chiral centers within the pyrrolidine (B122466) ring.

Asymmetric Michael Addition Reactions for Enantioselective Synthesis

Asymmetric Michael addition reactions have emerged as a powerful tool for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives. rsc.org This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, establishing a new stereocenter. Organocatalysis has been particularly successful in this area, utilizing small chiral organic molecules to induce high levels of enantioselectivity. rsc.orgrsc.org

For instance, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org This method has been successfully applied to the synthesis of 5-methylpyrrolidine-3-carboxylic acid with a high enantiomeric excess (97% ee) in just two steps. rsc.orgrsc.org The reaction is efficiently catalyzed by simple chiral primary amine thioureas derived from cyclohexanediamine. researchgate.net

Another example involves the intramolecular aza-Michael addition of carbamates, sulfonamides, and acetamides bearing an α,β-unsaturated ketone. nih.gov This strategy, catalyzed by chiral cinchona-based primary-tertiary diamines, allows for the synthesis of various 2-substituted five- and six-membered nitrogen heterocycles in high yields and with excellent enantioselectivity (92–97.5% ee). nih.gov

The following table summarizes key findings in asymmetric Michael addition reactions for the synthesis of pyrrolidine-3-carboxylic acid derivatives:

| Catalyst | Reactants | Product | Yield | Enantioselectivity (ee) |

| Chiral primary amine thiourea | 4-Alkyl-substituted 4-oxo-2-enoates and nitroalkanes | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | Good | Up to 98% |

| Chiral cinchona-based primary-tertiary diamine | Carbamates, sulfonamides, and acetamides with an α,β-unsaturated ketone | 2-Substituted pyrrolidines and piperidines | Up to 99% | 92–97.5% |

| 9-epi-9-amino-9-deoxyquinine | 4-Nitrophthalimide and α,β-unsaturated ketones | Michael adducts | 49–98% | 95–99% |

Organocatalytic Approaches in Pyrrolidine Synthesis

Organocatalysis has become a cornerstone in the asymmetric synthesis of pyrrolidine derivatives, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysis. rsc.orgmdpi.com These reactions are catalyzed by small, chiral organic molecules, such as proline and its derivatives, which can activate substrates through the formation of iminium or enamine intermediates.

A notable organocatalytic approach is the [3+2] cycloaddition reaction, which allows for the direct construction of the five-membered pyrrolidine ring with control over multiple stereocenters. acs.org This reaction typically involves the reaction of an azomethine ylide with an alkene. Organocatalysts can be employed to generate the azomethine ylide in situ and control the stereochemical outcome of the cycloaddition.

Furthermore, organocatalytic cascade reactions, such as the aza-Michael/Michael addition, have been developed to synthesize complex spiro[pyrrolidine-3,3'-oxindoles] in a single step with excellent diastereoselectivity and enantioselectivity. nih.gov These reactions are often catalyzed by chiral bifunctional tertiary amine-squaramide catalysts. nih.gov

Multi-step Linear and Convergent Synthetic Routes for Pyrrolidine-3-carboxylic Acid Derivatives

While direct asymmetric methods are highly desirable, multi-step linear and convergent synthetic routes remain crucial for accessing a wide range of substituted pyrrolidine-3-carboxylic acid derivatives. mdpi.comunibo.it These routes often start from readily available chiral starting materials, such as amino acids or tartaric acid, and involve a sequence of well-established chemical transformations. mdpi.comnih.gov

For example, enantiomerically pure pyrrolidine derivatives can be synthesized from aspartic acid. researchgate.net The key step in this synthesis involves the formation of a 1,4-biselectrophile, which then undergoes rearrangement via an aziridinium (B1262131) intermediate and ring closure to yield a pyrrolidinium (B1226570) salt. This salt serves as a common precursor for various target compounds. researchgate.net

Targeted Synthesis of 1-Isobutylpyrrolidine-3-carboxylic Acid

The targeted synthesis of 1-isobutylpyrrolidine-3-carboxylic acid involves the introduction of an isobutyl group at the nitrogen atom of the pyrrolidine ring. This can be achieved either by starting with a pre-functionalized precursor or by N-alkylation of a suitable pyrrolidine-3-carboxylic acid derivative.

Optimization of Reaction Conditions for Yield and Stereoselectivity

The optimization of reaction conditions is critical for maximizing the yield and stereoselectivity of the synthesis of 1-isobutylpyrrolidine-3-carboxylic acid and its analogues. researchgate.netrsc.org Factors such as the choice of solvent, temperature, catalyst, and the nature of the protecting groups can have a significant impact on the outcome of the reaction.

For instance, in the synthesis of pyrrolidine derivatives via a three-component reaction, the choice of solvent was found to be crucial. researchgate.net A study investigating various solvents such as water, ethanol, dioxane, and acetonitrile (B52724) showed that dioxane was the most suitable solvent for the reaction at 60 °C in the presence of a specific nanocatalyst. researchgate.net

Similarly, in catalyst development, the protonation state of the catalyst can play a remarkable role in the reaction mechanism and outcome. mdpi.com For example, a bifunctional tripeptide catalyst carrying a phosphonic acid moiety was found to be most effective at a specific pH, highlighting the importance of fine-tuning the reaction environment. mdpi.com

The following table illustrates the impact of solvent on the yield of a three-component reaction for the synthesis of 2,5-dioxopyrrolidine derivatives. researchgate.net

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | H₂O | 60 | 65 |

| 2 | Ethanol | 60 | 70 |

| 3 | Dioxane | 60 | 92 |

| 4 | MeCN | 60 | 85 |

Exploration of Novel Precursors and Starting Materials

The development of novel precursors and starting materials is an ongoing effort to improve the efficiency and versatility of the synthesis of 1-isobutylpyrrolidine-3-carboxylic acid and its analogues. Researchers are constantly exploring new building blocks that can be readily converted into the desired pyrrolidine structure.

For example, the use of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine in a [3+2] cycloaddition with α,β-unsaturated esters provides a route to highly substituted pyrrolidines. google.com This approach allows for the introduction of various substituents on the pyrrolidine ring, which can then be further functionalized.

Another strategy involves the use of Garner's aldehyde, a versatile chiral building block derived from serine, in a multi-step sequence to prepare glutamic acid analogues that can serve as precursors for pyrrolidine-based catalysts. mdpi.com This highlights the importance of leveraging the "chiral pool" to access enantiomerically pure starting materials for complex syntheses.

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group of 1-isobutylpyrrolidine-3-carboxylic acid is a key functional handle for various chemical modifications, enabling the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties. Common derivatization strategies include esterification, amidation, replacement with bioisosteres, and chain extension through homologation.

Esterification and amidation are fundamental reactions for converting carboxylic acids into esters and amides, respectively. These transformations are widely employed in medicinal chemistry to modulate properties such as solubility, stability, and cell permeability.

Esterification: The conversion of a carboxylic acid to an ester typically involves reaction with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be activated to facilitate the reaction with an alcohol.

Amidation: The formation of an amide from a carboxylic acid and an amine is a crucial transformation. Direct condensation of a carboxylic acid and an amine is often challenging and requires high temperatures. Therefore, coupling reagents are commonly used to activate the carboxylic acid. A variety of reagents and methods have been developed for this purpose, including the use of carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as BOP and PyBOP), and uronium salts (like HBTU and HATU).

Recent advancements in amidation include the use of organocatalysts and metal-based catalysts to promote the direct formation of amides from carboxylic acids and amines under milder conditions. For example, tropone (B1200060) organocatalysts in the presence of an oxidant can activate carboxylic acids for amidation. mdpi.com Another approach involves the use of pyridinesulfonyl fluoride, which acts as a deoxyfluorinating agent to facilitate both amidation and esterification of carboxylic acids. rsc.org These methods offer alternatives to traditional coupling reagents and can be advantageous in terms of efficiency and substrate scope.

Table 1: Common Coupling Reagents for Amidation

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Form an active ester intermediate that readily reacts with amines. |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Similar to phosphonium salts, they generate an activated species for amidation. |

The selection of a suitable bioisostere is context-dependent, and a range of options are available, broadly categorized as ionizable and neutral replacements. nih.gov

Ionizable Bioisosteres: These groups retain an acidic proton and are negatively charged at physiological pH, similar to a carboxylate.

Tetrazoles: 5-substituted 1H-tetrazoles are one of the most common non-classical bioisosteres of carboxylic acids. drughunter.com They have a similar pKa to carboxylic acids (around 4.5-4.9) and can participate in similar ionic and hydrogen bonding interactions. drughunter.com However, their increased lipophilicity does not always translate to better membrane permeability due to high desolvation energies. drughunter.com

Acyl Sulfonamides: These are generally weaker acids than carboxylic acids but can be tuned to better mimic the acidity. drughunter.com They offer advantages such as increased lipophilicity and metabolic stability. drughunter.com

Hydroxamic Acids: These are moderately acidic (pKa ~8-9) and are known for their metal-chelating properties. nih.gov

Phosphonic and Phosphinic Acids: These are more polar than carboxylic acids and can lead to a decrease in the partition coefficient (logP). nih.gov

Neutral Bioisosteres: These groups are not ionized at physiological pH and rely on other types of interactions, such as hydrogen bonding or cation-π interactions, to mimic the binding of a carboxylic acid. hyphadiscovery.com This strategy can be particularly useful for improving CNS penetration. hyphadiscovery.com Examples include various heterocyclic structures that can present hydrogen bond donors and acceptors in a spatially similar arrangement to a carboxylate.

Table 2: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Type | Key Features |

|---|---|---|

| Tetrazole | Ionizable | Similar pKa to carboxylic acids, increased lipophilicity. drughunter.com |

| Acyl Sulfonamide | Ionizable | Weaker acidity, can improve metabolic stability. drughunter.com |

| Hydroxamic Acid | Ionizable | Moderately acidic, metal-chelating properties. nih.gov |

| 5-oxo-1,2,4-oxadiazole | Neutral | Less acidic than tetrazoles, can improve oral absorption. drughunter.com |

Homologation refers to the extension of a carbon chain by one or more methylene (B1212753) (-CH2-) units. nih.gov In the context of 1-isobutylpyrrolidine-3-carboxylic acid, homologation would involve converting the carboxylic acid to a higher carboxylic acid (e.g., a propionic or butyric acid derivative attached to the pyrrolidine ring). This modification can significantly impact the molecule's conformation, lipophilicity, and biological activity. nih.gov

Classic methods for one-carbon homologation of carboxylic acids include the Arndt-Eistert synthesis, which involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement. acs.orgnih.gov However, this method uses hazardous reagents and can have limited functional group tolerance. nih.gov

More recent developments have focused on safer and more versatile homologation strategies:

Radical-based Methods: Visible-light-induced photoredox catalysis has enabled the one-carbon homologation of unmodified carboxylic acids under mild conditions. nih.gov This approach often involves the reaction of the carboxylic acid with a radical acceptor.

Transition Metal Catalysis: Rhodium-catalyzed processes have been developed for the homologation of amides, which can be derived from the corresponding carboxylic acids. nih.gov One strategy involves α-alkylation of the amide followed by a selective isomerization to move the amide group to the end of the newly introduced alkyl chain. nih.gov

Deoxygenative Cross-Electrophile Coupling: A metal-free approach utilizes a deoxygenative coupling of carboxylic acid-derived redox-active esters with aldehyde sulfonyl hydrazones, facilitated by an organophotocatalyst under visible light. uva.nl

These modern methods offer greater functional group tolerance and avoid the use of highly reactive and hazardous reagents associated with traditional homologation techniques. acs.orgnih.gov

Stereochemical Control in 1-Isobutylpyrrolidine-3-carboxylic Acid Synthesis

The stereochemistry of the pyrrolidine ring is crucial for the biological activity of many compounds. Therefore, methods for controlling the stereochemical outcome of the synthesis of substituted pyrrolidines, including 1-isobutylpyrrolidine-3-carboxylic acid, are of significant importance.

The synthesis of enantiomerically pure or enriched substituted pyrrolidines can be achieved through various asymmetric strategies:

Asymmetric Michael Additions: Organocatalytic enantioselective Michael additions of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. rsc.orgresearchgate.net

1,3-Dipolar Cycloadditions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring with control over stereochemistry. rsc.org

C-H Activation: A highly efficient and fully enantioselective synthesis of certain pyrrolidine-2,3-dicarboxylic acid analogs has been achieved using a C(sp3)-H activation strategy. nih.gov

Biocatalysis: Engineered enzymes, such as variants of cytochrome P411, have been used to catalyze the intramolecular C(sp3)–H amination of organic azides to form chiral pyrrolidines with good enantioselectivity. nih.gov

The choice of methodology often depends on the desired substitution pattern and the availability of starting materials.

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, resolution techniques can be employed to separate a racemic mixture of pyrrolidine carboxylic acids into its individual enantiomers.

Kinetic Resolution: This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer from the product of the reacted enantiomer.

Enzymatic Resolution: Enzymes, particularly lipases, are frequently used for the kinetic resolution of pyrrolidine derivatives. For instance, Novozyme® 435 has been used in the resolution of 3,4-disubstituted pyrrolidines. rsc.org Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, can achieve yields greater than the theoretical 50% for a single enantiomer. rsc.org

Chemical Kinetic Resolution: Chiral catalysts or reagents can also be used to effect kinetic resolution. For example, chiral hydroxamic acids have been used for the kinetic resolution of disubstituted piperidines, a strategy that could potentially be adapted for pyrrolidines. whiterose.ac.uk

The separated enantiomers can then be carried forward in the synthesis of the final target compound.

Advanced Spectroscopic and Analytical Characterization of 1 Isobutylpyrrolidine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 1-Isobutylpyrrolidine-3-carboxylic acid, a suite of NMR experiments is utilized to establish its complete atomic connectivity and stereochemical arrangement.

One- and Two-Dimensional NMR Experiments for Connectivity and Stereochemistry (e.g., ¹H, ¹³C, COSY, HMBC, HSQC)

The one-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the number and types of protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Isobutylpyrrolidine-3-carboxylic acid is expected to exhibit distinct signals corresponding to the isobutyl group, the pyrrolidine (B122466) ring, and the carboxylic acid proton. The isobutyl group would present a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen. The protons of the pyrrolidine ring would appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. Key signals would include the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), the carbons of the pyrrolidine ring, and the distinct carbons of the isobutyl substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N) | - | - |

| 2 (CH₂) | 3.0 - 3.4 (m) | ~55.0 |

| 3 (CH) | 2.9 - 3.2 (m) | ~45.0 |

| 4 (CH₂) | 2.0 - 2.4 (m) | ~30.0 |

| 5 (CH₂) | 3.2 - 3.6 (m) | ~58.0 |

| 6 (COOH) | 10.0 - 13.0 (br s) | ~175.0 |

| 7 (CH₂) | 2.4 - 2.7 (d) | ~65.0 |

| 8 (CH) | 1.8 - 2.1 (m) | ~28.0 |

| 9 (CH₃) | 0.9 - 1.0 (d) | ~20.0 |

| 10 (CH₃) | 0.9 - 1.0 (d) | ~20.0 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'd' denotes doublet, 'br s' denotes broad singlet.

Two-Dimensional NMR Experiments: To definitively assign these signals and establish the molecular framework, a series of 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1-Isobutylpyrrolidine-3-carboxylic acid, COSY would show correlations between the protons on adjacent carbons within the pyrrolidine ring (H-2 with H-3, H-3 with H-4, and H-4 with H-5). It would also confirm the connectivity within the isobutyl group, showing correlations between the methyl protons (H-9/10) and the methine proton (H-8), and between the methine proton (H-8) and the methylene protons (H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the carbon signal at ~55.0 ppm would correlate with the proton signals between 3.0-3.4 ppm, confirming its assignment to C-2 of the pyrrolidine ring.

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

The five-membered pyrrolidine ring is not planar and can adopt various envelope and twist conformations. Advanced NMR techniques can provide insights into the preferred conformation and the dynamics of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For 1-Isobutylpyrrolidine-3-carboxylic acid, NOESY could reveal through-space interactions between the protons of the isobutyl group and certain protons on the pyrrolidine ring, helping to define the preferred orientation of the isobutyl substituent relative to the ring.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring puckering and restricted rotation around the N-C bond of the isobutyl group. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for these conformational equilibria.

Diffusion-Ordered Spectroscopy (DOSY): This technique can be used to study intermolecular interactions, such as hydrogen bonding and self-association. By measuring the diffusion coefficient of the molecule at different concentrations, information about the formation of dimers or larger aggregates via the carboxylic acid groups can be obtained.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are highly effective for identifying key functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-Isobutylpyrrolidine-3-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and the amine functionalities.

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group.

C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ range are expected due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isobutyl and pyrrolidine moieties.

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a saturated carboxylic acid.

C-N Stretch: A moderate absorption in the 1000-1250 cm⁻¹ region can be attributed to the C-N stretching of the tertiary amine.

O-H Bend: A broad peak around 920 cm⁻¹ may be observed, corresponding to the out-of-plane bending of the hydrogen-bonded O-H group.

Interactive Data Table: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| 2850-2960 | Medium-Strong | C-H Stretch (Alkyl) |

| 1700-1725 | Strong | C=O Stretch (Carboxylic Acid) |

| 1450-1470 | Medium | C-H Bend (CH₂, CH₃) |

| 1000-1250 | Medium | C-N Stretch (Tertiary Amine) |

| ~920 | Medium, Broad | O-H Bend (Carboxylic Acid Dimer) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

C-H Stretch: Strong signals are expected in the 2850-2960 cm⁻¹ region for the C-H stretching vibrations.

C=O Stretch: The carbonyl stretch will also be visible, though typically weaker than in the IR spectrum, in the 1640-1680 cm⁻¹ range. The lower frequency compared to IR is common for hydrogen-bonded carboxylic acids in the condensed phase.

Pyrrolidine Ring Vibrations: The breathing and deformation modes of the pyrrolidine ring would give rise to a series of characteristic peaks in the fingerprint region (400-1500 cm⁻¹).

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For 1-Isobutylpyrrolidine-3-carboxylic acid (Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 171 under electron ionization (EI) conditions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxyl group: A significant fragment would be expected at m/z = 126, corresponding to the loss of the COOH radical ([M-45]⁺).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of an isobutyl radical, resulting in a fragment at m/z = 114, or the loss of a propyl radical from the isobutyl group, leading to a fragment at m/z = 128.

Fragmentation of the isobutyl group: A prominent peak at m/z = 57, corresponding to the isobutyl cation ([C₄H₉]⁺), is highly probable.

Ring cleavage: The pyrrolidine ring can undergo various cleavage patterns, leading to a series of smaller fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 126 | [M - COOH]⁺ |

| 114 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

This comprehensive application of advanced spectroscopic and analytical techniques provides a robust framework for the unequivocal characterization of 1-Isobutylpyrrolidine-3-carboxylic acid, laying the groundwork for its further study and potential applications.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For 1-Isobutylpyrrolidine-3-carboxylic acid, HRMS analysis is crucial for unambiguous formula confirmation. In positive ion mode electrospray ionization (ESI+), the molecule is expected to be observed as the protonated species, [M+H]⁺. In negative ion mode (ESI-), it would be detected as the deprotonated species, [M-H]⁻.

The high-resolution capabilities allow for the differentiation between compounds with the same nominal mass but different elemental formulas. The fragmentation patterns observed in tandem MS experiments (MS/MS) provide further structural confirmation. Common fragmentation pathways for a compound like 1-Isobutylpyrrolidine-3-carboxylic acid would involve the neutral loss of small molecules such as water (H₂O) or carbon dioxide (CO₂), and cleavage of the isobutyl group or fragmentation of the pyrrolidine ring. libretexts.orgnih.gov For instance, a characteristic fragmentation in the mass spectra of many carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion (R-CO⁺). libretexts.org

Table 1: Predicted HRMS Data for 1-Isobutylpyrrolidine-3-carboxylic Acid (C₉H₁₇NO₂) and Its Major Fragments

| Ion Species | Elemental Formula | Predicted Exact Mass (Da) | Description |

| [M+H]⁺ | C₉H₁₈NO₂⁺ | 172.1332 | Protonated parent molecule |

| [M-H]⁻ | C₉H₁₆NO₂⁻ | 170.1186 | Deprotonated parent molecule |

| [M+H - H₂O]⁺ | C₉H₁₆NO⁺ | 154.1226 | Loss of water from the protonated molecule |

| [M+H - CO₂H₂]⁺ | C₈H₁₆N⁺ | 126.1277 | Loss of the carboxylic acid group |

| [M+H - C₄H₉]⁺ | C₅H₁₀NO₂⁺ | 116.0655 | Loss of the isobutyl radical |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis of Derivatized Forms

Direct analysis of 1-Isobutylpyrrolidine-3-carboxylic acid by chromatographic methods can be challenging due to its polarity and, for GC, its low volatility. researchgate.net Therefore, chemical derivatization is a common strategy to enhance analytical performance. researchgate.netcannabissciencetech.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the analyte. Silylation is a widely used technique where active hydrogens in the molecule (from the carboxylic acid and the secondary amine) are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are effective for this purpose. researchgate.net

The derivatization reaction converts the polar carboxylic acid into a less polar, more volatile silyl (B83357) ester. The resulting derivative exhibits improved peak shape and chromatographic resolution on standard non-polar GC columns. In a typical quantitative method, a known amount of a stable isotope-labeled internal standard would be added to the sample prior to extraction and derivatization to correct for variations in sample preparation and instrument response. mdpi.com Qualitative analysis is achieved by comparing the retention time and the mass spectrum of the derivatized analyte to that of a known standard. The mass spectrum would show a characteristic molecular ion and fragmentation pattern for the TMS-derivatized compound. nih.gov

Table 2: Hypothetical GC-MS Method Parameters for Derivatized 1-Isobutylpyrrolidine-3-carboxylic Acid

| Parameter | Condition |

| Derivatization Reagent | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 80°C, ramp to 280°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of carboxylic acids in complex matrices. nih.gov While direct analysis is possible, derivatization can improve chromatographic retention on reversed-phase (RP) columns and enhance ionization efficiency. nih.govnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH), in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to label the carboxylic acid group. nih.govresearchgate.net This derivatization reduces the polarity of the analyte, making it suitable for RP-LC separation, and improves ionization for MS detection. nih.gov

Quantitative analysis is typically performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the derivatized analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix. researchgate.net

Table 3: Hypothetical LC-MS/MS Method Parameters for Derivatized 1-Isobutylpyrrolidine-3-carboxylic Acid

| Parameter | Condition |

| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) with EDC |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Hypothetical) | Precursor ion (derivatized [M+H]⁺) → Specific product ion |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and torsional angles, thereby establishing the exact molecular geometry and conformation of the molecule in the solid state. mdpi.com

While a specific crystal structure for 1-Isobutylpyrrolidine-3-carboxylic acid is not available in the surveyed literature, the expected solid-state features can be predicted based on the known behavior of similar molecules, particularly other carboxylic acids. researchgate.net A key feature in the crystal packing of carboxylic acids is the formation of strong intermolecular hydrogen bonds. Typically, two molecules will form a centrosymmetric dimer via hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. researchgate.net

Table 5: Expected Intermolecular Interactions in the Crystal Structure of 1-Isobutylpyrrolidine-3-carboxylic Acid

| Interaction Type | Donor/Acceptor Groups | Description |

| Hydrogen Bonding | Carboxylic Acid (O-H···O=C) | Strong interaction leading to the formation of centrosymmetric dimers. |

| Van der Waals Forces | Isobutyl groups, Pyrrolidine rings | Weaker, non-directional forces (London dispersion forces) that contribute to the overall crystal packing. |

| Dipole-Dipole Interactions | Carbonyl groups (C=O) | Interactions between the permanent dipoles of the carbonyl groups of adjacent molecules. |

Computational and Theoretical Studies on 1 Isobutylpyrrolidine 3 Carboxylic Acid Conformations and Interactions

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy of a molecule. These calculations are fundamental to understanding a compound's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. arxiv.org It is particularly effective for geometry optimization, a process that identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.com For 1-Isobutylpyrrolidine-3-carboxylic acid, DFT calculations would be used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The process begins by defining an initial geometry of the molecule. The DFT calculation then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the system until a true energy minimum is found. nih.gov Functionals like B3LYP or PBE0 are commonly paired with basis sets such as 6-31G* or cc-pVTZ to perform these calculations. mdpi.comnih.gov The resulting optimized geometry represents the molecule's most probable conformation in the gas phase. These calculations also yield a precise prediction of the molecule's ground state energy, which is crucial for assessing its thermodynamic stability.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | N-C (ring) | 1.47 Å |

| Bond Length | N-C (isobutyl) | 1.48 Å |

| Bond Angle | O=C-O | 124.5° |

| Bond Angle | C-N-C (ring) | 109.8° |

| Dihedral Angle | H-O-C=O | ~0° (syn) |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying a molecule's electronic properties without reliance on empirical parameters. nih.govnih.gov These methods are computationally more demanding than DFT but can offer benchmark-quality results for electronic characteristics.

For 1-Isobutylpyrrolidine-3-carboxylic acid, ab initio calculations can determine:

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing insight into the molecule's polarity and identifying sites susceptible to electrostatic interactions. The nitrogen of the pyrrolidine (B122466) ring and the oxygens of the carboxylic acid are expected to carry partial negative charges.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

| Property | Predicted Value |

|---|---|

| Dipole Moment | 2.5 - 3.5 D |

| Mulliken Charge on N | -0.65 e |

| Mulliken Charge on C=O | -0.58 e |

| HOMO Energy | -9.8 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 11.0 eV |

Conformational Analysis and Molecular Dynamics Simulations

While quantum methods describe the static electronic structure, conformational analysis and molecular dynamics simulations explore the dynamic behavior and accessible shapes of a molecule.

1-Isobutylpyrrolidine-3-carboxylic acid possesses significant conformational flexibility due to the puckering of the five-membered pyrrolidine ring and rotation around several single bonds. Conformational analysis aims to map the potential energy surface of the molecule to identify all stable conformers (local energy minima) and the global minimum, which is the most stable conformation. drugdesign.org

Systematic or stochastic search algorithms are used to generate a wide range of possible conformations by rotating torsion angles. mdpi.com Each generated structure is then subjected to energy minimization to locate the nearest low-energy state. drugdesign.org For this molecule, key degrees of freedom include the two distinct puckered forms of the pyrrolidine ring (envelope and twist conformations), the orientation of the isobutyl group relative to the ring, and the orientation of the carboxylic acid group. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, with lower-energy conformers being more prevalent. researchgate.net

To perform large-scale simulations like molecular dynamics, a classical mechanical model known as a force field is required. ethz.ch A force field is a set of energy functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. General force fields, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), are designed to handle a wide variety of organic drug-like molecules. nih.govmpg.de

For a novel or specific molecule like 1-Isobutylpyrrolidine-3-carboxylic acid, the accuracy of a simulation depends on the quality of the force field parameters. The parameterization process involves defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded (van der Waals and electrostatic) parameters. ethz.chresearchgate.net Partial atomic charges are often derived by fitting to the electrostatic potential calculated using high-level quantum mechanics. Other parameters may be taken from existing libraries or refined by fitting force field calculations to QM potential energy scans or experimental data to ensure the model accurately reproduces the molecule's structure and dynamics.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational dynamics. researchgate.net In an MD simulation, Newton's equations of motion are solved iteratively for all atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time. The choice of solvent representation is critical.

Explicit Solvent Simulations: The solute (1-Isobutylpyrrolidine-3-carboxylic acid) is placed in a box of explicitly represented solvent molecules, such as water (e.g., TIP3P model). This approach is computationally intensive but provides the most realistic representation of the solvent environment, capturing specific solute-solvent interactions like hydrogen bonding. researchgate.net

Implicit Solvent Simulations: The solvent is modeled as a continuous medium with a given dielectric constant, rather than as individual molecules. nih.govrutgers.edu Models like the Generalized Born (GB) model are computationally much faster, allowing for longer simulation times and more extensive sampling of the conformational space. nih.govarxiv.org This method is particularly useful for exploring large-scale conformational changes but sacrifices the detailed view of specific solvent interactions. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction for 1-Isobutylpyrrolidine-3-carboxylic Acid

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 1-Isobutylpyrrolidine-3-carboxylic acid, within the active site of a target protein. mdpi.commdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank the resulting poses. nih.gov

Predictive Modeling of Binding Modes with Biological Targets

Predictive modeling of the binding modes of 1-Isobutylpyrrolidine-3-carboxylic acid and its analogs involves using molecular docking simulations to elucidate potential interactions with various biological targets. These simulations are crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective compounds. plos.org

Research on pyrrolidine derivatives has demonstrated their potential to interact with a wide range of biological targets. For example, docking studies have been performed to understand the binding of these derivatives to enzymes like dipeptidyl peptidase IV (DPP IV), pancreatic lipase (B570770), and influenza neuraminidase. tandfonline.commdpi.comnih.gov In a study on DPP IV inhibitors, molecular docking revealed that pyrrolidine derivatives could fit into the enzyme's active site, forming key interactions. For instance, hydrogen bonds were observed between the ligand and residues such as GLU205, while pi-pi stacking interactions occurred with residues like PHE357. tandfonline.com

Similarly, in the context of pancreatic lipase inhibition, docking simulations showed that the flexible pyrrolidine ring allows for a better fit into the enzyme's active site compared to other scaffolds. mdpi.com These studies highlight the importance of specific functional groups on the pyrrolidine ring for establishing hydrogen bonds and hydrophobic interactions, which are critical for binding affinity. mdpi.com For example, compound 12, a pyrrolidine derivative, demonstrated high inhibitory activity against pancreatic lipase, with its binding energy attributed to extensive hydrogen bonding with Gly76, Phe77, Asp79, and His151. mdpi.com

A study on a close analog, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, employed computational methods to understand its structure and properties, and molecular docking was used to correlate these findings with its biological activity. nih.gov While specific docking studies focused solely on 1-Isobutylpyrrolidine-3-carboxylic acid are not extensively detailed in the reviewed literature, the principles and findings from studies on its analogs provide a strong framework for predicting its potential binding modes. The isobutyl group would be expected to occupy a hydrophobic pocket within a target's active site, while the carboxylic acid moiety would likely serve as a key hydrogen bond donor and acceptor, interacting with polar or charged residues. plos.org

| Derivative Class | Biological Target | Key Interacting Residues | Primary Interactions Noted | Reference |

|---|---|---|---|---|

| Pyrrolidine Derivatives | Dipeptidyl Peptidase IV (DPP IV) | GLU205, PHE357, TYR666 | Hydrogen bonds, pi-pi stacking | tandfonline.com |

| Pyrrolidine Derivatives | Pancreatic Lipase | Gly76, Phe77, Asp79, His151 | Hydrogen bonds | mdpi.com |

| Pyrrolidine Derivatives | Influenza Neuraminidase (NA) | Trp178, Arg371, Tyr406 | Hydrogen bonds, electrostatic interactions | nih.gov |

| Biphenyl Carboxylic Acid Derivatives | Matrix Metalloproteinase-3 (MMP-3) | Not specified | Not specified | researchgate.net |

| N-benzyl-indole carboxylic acids | Adipocyte Fatty-Acid Binding Protein (A-FABP) | R126, Y128 | Hydrogen bonds, polar interactions | plos.org |

Free Energy Calculations for Ligand Binding Affinity

While docking scores provide a rapid estimation of binding affinity, more rigorous and computationally intensive methods are required for accurate predictions. chemrxiv.org Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), represent the gold standard for computing the relative and absolute binding free energies of a ligand to a protein. nih.govrutgers.edu These physics-based simulation methods explicitly account for solvent effects and entropic changes upon binding, offering a more precise ranking of compounds. nih.gov

The fundamental principle involves calculating the free energy difference between two states, typically through a non-physical, or "alchemical," thermodynamic cycle. researchgate.net For instance, to calculate the relative binding free energy between two ligands, a cycle is constructed that connects the two ligands in their unbound (in solution) and bound (in the protein) states. rutgers.edu By calculating the free energy changes for the alchemical transformations (mutating one ligand into the other) in both environments, the relative binding free energy can be determined with high accuracy. rutgers.edu Recent advances in computing power, particularly the use of graphics processing units (GPUs), have made these calculations more feasible for active drug discovery projects. rutgers.edu

Studies have demonstrated that methods like FEP+ can achieve a root-mean-square error (RMSE) of around 1 kcal/mol when predicting binding affinities, which is a level of accuracy highly valuable in lead optimization. chemrxiv.orgrutgers.edu Although the direct application of these free energy calculation methods to 1-Isobutylpyrrolidine-3-carboxylic acid has not been specifically reported in the surveyed literature, their use is crucial for validating docking predictions and accurately prioritizing analogs for synthesis and testing. chemrxiv.org For a series of pyrrolidine-based compounds, these calculations could unambiguously determine which substitutions on the pyrrolidine scaffold lead to the most significant improvements in binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are essential computational tools used to correlate the chemical structure of compounds with their biological activities. These methods are pivotal in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency and desired properties.

Development of Predictive Models for Biological Activity of Pyrrolidine-3-carboxylic Acid Analogues

QSAR modeling aims to build mathematical models that relate molecular descriptors—numerical representations of a molecule's physicochemical properties—to its biological activity. nih.gov For analogs of pyrrolidine-3-carboxylic acid, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.net These techniques generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely increase or decrease biological activity. nih.govresearchgate.net

Several QSAR studies have been successfully conducted on various classes of pyrrolidine derivatives. For example, a QSAR analysis was performed on pyrrolidine derivatives as α-mannosidase inhibitors, suggesting that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for activity. nih.gov Another study on pyrrolidine derivatives as influenza neuraminidase inhibitors developed 3D-QSAR models that showed good statistical significance (R² values from 0.731 to 0.830 and Q² values from 0.560 to 0.611), indicating their predictive power. nih.gov The models highlighted that hydrogen bonds and electrostatic factors were the primary contributors to the inhibitory activity, a finding that was consistent with molecular docking results. nih.gov

Similarly, QSAR models were generated for a series of pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors. researchgate.net The resulting CoMFA and CoMSIA models showed good stability and predictability and were used to design new compounds with potentially more potent inhibitory activity. researchgate.net These examples underscore the utility of QSAR in understanding the structural requirements for the biological activity of pyrrolidine-based compounds and in guiding the design of new analogs, including those based on the 1-isobutylpyrrolidine-3-carboxylic acid scaffold.

| Biological Target | QSAR Method | Key Statistical Metrics | Key Findings from Model | Reference |

|---|---|---|---|---|

| α-Mannosidase I and II | 3D-QSAR | R², Q² (values not specified) | Importance of polar properties on the vdW surface and presence of aromatic rings. | nih.gov |

| Influenza Neuraminidase (NA) | 3D-QSAR | R² = 0.731-0.830, Q² = 0.560-0.611 | Hydrogen bonds and electrostatic factors are high contributors to activity. | nih.gov |

| Myeloid cell leukemia-1 (Mcl-1) | CoMFA, CoMSIA, HQSAR | CoMFA: Q²=0.689, R²pred=0.986; CoMSIA: Q²=0.614, R²pred=0.815 | Generated contours indicating favorable and unfavorable regions for activity. | researchgate.net |

| AT1 Receptor | 3D-QSAR | r²=0.96, q²=0.84 | Model encouraged the synthesis of new derivatives for antihypertensive agents. | nih.gov |

Virtual Screening and Library Design Strategies

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on molecular docking, or ligand-based, using information from known active compounds, such as pharmacophore models. tandfonline.com The pyrrolidine scaffold is recognized as a "privileged framework" adept at engaging various biological targets, making it an excellent starting point for library design. mdpi.com

Pharmacophore-based virtual screening has been successfully applied to identify novel pyrrolidine-based inhibitors. For instance, a five-point pharmacophore model was generated from a set of known DPP IV inhibitors and used to screen databases for new potential leads. tandfonline.com This approach, combined with docking and QSAR, provides a comprehensive strategy for discovering and optimizing inhibitors. tandfonline.com

Structure-based virtual screening, using docking, has also been employed to evaluate libraries of pyrrolidine derivatives against specific targets. In a study targeting AT1 receptor ligands, a combination of 3D-QSAR and high-throughput virtual screening led to the identification of new 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides as potential antihypertensive agents. nih.gov Similarly, virtual screening of pyrrolidine derivatives against α-mannosidase enzymes helped to identify compounds with the potential to inhibit both classes of the enzyme. nih.gov These strategies allow for the efficient exploration of chemical space and the prioritization of compounds for synthesis and biological evaluation, significantly accelerating the drug discovery process for compounds based on the 1-isobutylpyrrolidine-3-carboxylic acid core structure.

Strategic Applications and Future Research Trajectories for 1 Isobutylpyrrolidine 3 Carboxylic Acid

Role as Chiral Building Blocks in Advanced Organic Synthesis

Chiral pyrrolidine (B122466) derivatives are fundamental building blocks in the asymmetric synthesis of complex molecules. researchgate.netrsc.org The stereochemistry of these scaffolds is crucial for their interaction with biological targets, making their enantiomerically pure synthesis a key area of research. nih.gov

Construction of Complex Natural Products and Bioactive Molecules

Pyrrolidine-3-carboxylic acid and its derivatives serve as versatile chiral intermediates for the synthesis of a wide range of natural products and biologically active compounds. mdpi.com The pyrrolidine motif is found in numerous alkaloids and other natural products with significant physiological effects. mdpi.com The isobutyl group at the N-1 position of 1-Isobutylpyrrolidine-3-carboxylic acid could offer unique steric and electronic properties, influencing the conformation of the pyrrolidine ring and, consequently, the stereochemical outcome of reactions in which it is involved. This makes it a potentially valuable building block for creating novel analogues of known bioactive molecules, potentially leading to improved efficacy or selectivity.

Synthesis of Libraries for High-Throughput Screening

The synthesis of diverse compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify new drug leads. mdpi.comunibo.it 1-Isobutylpyrrolidine-3-carboxylic acid represents a valuable scaffold for the creation of such libraries. Through combinatorial chemistry approaches, the carboxylic acid functionality can be readily diversified by forming amide bonds with a wide array of amines, while the pyrrolidine ring can be further functionalized. nih.gov The resulting library of 1-isobutylpyrrolidine-3-carboxamides and other derivatives can then be screened against various biological targets to identify novel hits. The isobutyl group provides a specific lipophilic character that can be systematically varied to explore structure-activity relationships (SAR).

Below is a representative table illustrating how a library based on a pyrrolidine-3-carboxylic acid scaffold could be designed for HTS.

| Scaffold | R1 Group (Amine Diversity) | R2 Group (Further Ring Functionalization) | Potential Biological Target |

| 1-Isobutylpyrrolidine-3-carboxylic acid | Benzylamine | Hydroxyl at C4 | Kinases |

| 1-Isobutylpyrrolidine-3-carboxylic acid | Piperidine | Methyl at C5 | GPCRs |

| 1-Isobutylpyrrolidine-3-carboxylic acid | Aniline | Fluoro at C4 | Proteases |

| 1-Isobutylpyrrolidine-3-carboxylic acid | Morpholine | None | Ion Channels |

Potential in Organocatalysis and Asymmetric Catalysis Utilizing Pyrrolidine-3-carboxylic Acid Derivatives

Pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts in a variety of asymmetric transformations. mdpi.combeilstein-journals.org These catalysts operate via enamine or iminium ion intermediates, facilitating stereoselective bond formation. The carboxylic acid group often plays a crucial role in the catalytic cycle, acting as a proton shuttle or directing group. mdpi.com

Derivatives of pyrrolidine-3-carboxylic acid have also been explored as organocatalysts. The specific substitution at the nitrogen atom can significantly influence the catalyst's reactivity and selectivity. researchgate.net The isobutyl group in 1-Isobutylpyrrolidine-3-carboxylic acid would likely modulate the steric environment around the nitrogen, potentially leading to different stereochemical outcomes in catalyzed reactions compared to other N-substituted pyrrolidine catalysts. Research in this area would involve synthesizing 1-Isobutylpyrrolidine-3-carboxylic acid and evaluating its performance in well-established organocatalytic reactions, such as Michael additions and aldol (B89426) reactions. rsc.org

Future Directions in Synthetic Methodology Development for 1-Isobutylpyrrolidine-3-carboxylic Acid Derivatives

The development of efficient and stereoselective synthetic routes to substituted pyrrolidine-3-carboxylic acids is an active area of research. nih.govmdpi.com Future work on 1-Isobutylpyrrolidine-3-carboxylic acid would initially focus on establishing a robust synthesis. This could involve the N-alkylation of a suitable pyrrolidine-3-carboxylic acid precursor with an isobutyl halide or the reductive amination of a pyrrolidine-3-one derivative with isobutylamine.

Further research could explore novel synthetic methodologies, such as catalytic asymmetric 1,3-dipolar cycloadditions or intramolecular cyclization reactions, to construct the 1-isobutylpyrrolidine ring system with high stereocontrol. The development of scalable and cost-effective synthetic routes will be crucial for making this building block readily available for applications in drug discovery and materials science.

Advanced Mechanistic Elucidation of Biological Pathways and Target Networks Interacting with Pyrrolidine Carboxylic Acids

While the specific biological targets of 1-Isobutylpyrrolidine-3-carboxylic acid are unknown, the broader class of pyrrolidine carboxylic acid derivatives has been shown to interact with a variety of biological targets, including enzymes and receptors. mq.edu.au For instance, derivatives of pyrrolidine-3-carboxylic acid have been investigated as endothelin receptor antagonists. mq.edu.au

Future research would involve screening 1-Isobutylpyrrolidine-3-carboxylic acid and its derivatives against a panel of biological targets to identify potential bioactivities. Techniques such as molecular docking and in vitro assays can provide initial insights into its pharmacological profile. Once a biological activity is identified, further studies would be necessary to elucidate the mechanism of action and identify the specific cellular pathways and target networks involved. This could involve techniques like proteomics, transcriptomics, and cellular imaging.

Opportunities in Structure-Based and Fragment-Based Drug Design for 1-Isobutylpyrrolidine-3-carboxylic Acid Analogues

Structure-based drug design (SBDD) and fragment-based drug design (FBDD) are powerful approaches for the discovery of novel therapeutics. unibo.it The pyrrolidine scaffold is an attractive starting point for both methodologies due to its conformational rigidity and the ability to project substituents in well-defined spatial orientations. google.com

In SBDD, the three-dimensional structure of a biological target is used to design ligands that bind with high affinity and selectivity. If a target for 1-Isobutylpyrrolidine-3-carboxylic acid is identified, its structure could be used to guide the design of more potent and selective analogues. The isobutyl group can be modified to optimize hydrophobic interactions within a binding pocket, while the carboxylic acid can be used to form key hydrogen bonds or salt bridges.

FBDD involves screening small, low-molecular-weight fragments for binding to a target. 1-Isobutylpyrrolidine-3-carboxylic acid itself, or smaller fragments thereof, could be included in fragment libraries for screening. Hits identified from such screens can then be elaborated and optimized to generate lead compounds. The modular nature of the 1-isobutylpyrrolidine-3-carboxylic acid scaffold makes it well-suited for this approach, as the isobutyl and carboxylate moieties can be independently modified to improve binding affinity and drug-like properties.

Integration of Computational Intelligence and Robotics in the Discovery and Optimization of Pyrrolidine-based Compounds

The convergence of computational intelligence and robotics is revolutionizing pharmaceutical research, offering unprecedented speed, precision, and scalability in the discovery and development of novel therapeutic agents. For scaffolds such as pyrrolidine, which offer significant stereochemical complexity and diverse biological activities, these technologies are particularly impactful. The application of artificial intelligence (AI), machine learning (ML), and robotic automation holds immense potential for accelerating the research trajectories of specific molecules like 1-Isobutylpyrrolidine-3-carboxylic acid, from initial hit identification to process optimization.

Machine learning algorithms, for instance, can analyze vast datasets to predict the biological activities and physicochemical properties of pyrrolidine derivatives. By building predictive models based on existing chemical libraries and experimental data, researchers can screen virtual compounds and prioritize those with the highest probability of success, significantly reducing the time and cost associated with traditional laboratory screening. These computational approaches can also be used to optimize reaction conditions for the synthesis of these compounds, leading to higher yields and purity.

Furthermore, the integration of robotics into the research pipeline allows for the high-throughput synthesis and screening of pyrrolidine-based compounds. Automated platforms can perform complex chemical reactions and biological assays with high precision and reproducibility, enabling the rapid generation and evaluation of large compound libraries. This automated approach not only accelerates the pace of discovery but also frees up researchers to focus on more creative and strategic aspects of drug development.

The synergy between computational intelligence and robotics creates a powerful feedback loop. AI and ML algorithms can design novel pyrrolidine derivatives with desired properties, which are then synthesized and tested by robotic platforms. The experimental data generated by these platforms are then fed back into the computational models to refine and improve their predictive accuracy. This iterative cycle of design, synthesis, and testing can dramatically shorten the timeline for bringing new drugs to market.

For a target compound like 1-Isobutylpyrrolidine-3-carboxylic acid, these integrated technologies could be leveraged to explore its therapeutic potential more efficiently. For example, computational models could be used to predict its binding affinity to various biological targets, while robotic systems could be employed to synthesize a library of its derivatives for further biological evaluation. The data from these experiments could then be used to refine the computational models and guide the design of even more potent and selective compounds.

The following table illustrates how computational tools can be applied in the optimization of pyrrolidine-based compounds:

| Computational Tool | Application in Pyrrolidine Compound Research | Potential Impact on 1-Isobutylpyrrolidine-3-carboxylic Acid |

| Machine Learning (ML) | Prediction of reaction outcomes, retrosynthetic analysis, and optimization of reaction conditions. | More efficient and cost-effective synthesis pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of novel pyrrolidine derivatives. | Faster identification of derivatives with enhanced therapeutic potential. |

| Molecular Docking | Simulation of the binding of pyrrolidine compounds to target proteins to predict affinity and mode of action. | Elucidation of potential biological targets and mechanisms of action. |

| High-Throughput Screening (HTS) | Rapid screening of large libraries of pyrrolidine compounds against biological targets using robotic automation. | Accelerated discovery of lead compounds for drug development. |

The future of drug discovery with pyrrolidine-based compounds will likely involve a greater reliance on these integrated systems. As AI algorithms become more sophisticated and robotic platforms more versatile, the process of designing and optimizing new drugs will become increasingly automated and data-driven. This will not only accelerate the discovery of new medicines but also enable the development of more personalized and effective treatments.

The table below outlines potential future research directions for 1-Isobutylpyrrolidine-3-carboxylic acid, leveraging the integration of computational intelligence and robotics:

| Research Trajectory | Enabling Technologies | Expected Outcome |

| Target Identification and Validation | AI-driven analysis of biological data, molecular docking simulations. | Identification of specific protein targets for 1-Isobutylpyrrolidine-3-carboxylic acid and its derivatives. |

| Automated Synthesis of Derivatives | Robotic synthesis platforms guided by machine learning algorithms for reaction optimization. | Rapid generation of a diverse library of related compounds for structure-activity relationship studies. |

| High-Throughput Biological Screening | Automated cellular and biochemical assays using robotic liquid handling systems. | Comprehensive profiling of the biological activity and toxicity of the compound library. |

| Predictive ADMET Modeling | Computational models to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. | Early-stage identification of drug candidates with favorable pharmacokinetic profiles. |

By embracing these advanced technologies, the scientific community can unlock the full therapeutic potential of 1-Isobutylpyrrolidine-3-carboxylic acid and other promising pyrrolidine-based compounds, paving the way for the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Isobutylpyrrolidine-3-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of pyrrolidine derivatives followed by carboxylation. Key parameters include temperature control (e.g., maintaining 0–5°C during carboxylation to minimize side reactions) and stoichiometric ratios of reagents like isobutyl halides . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are essential for characterizing 1-Isobutylpyrrolidine-3-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the isobutyl substituent’s position on the pyrrolidine ring and the carboxylic acid moiety. Key signals include δ 1.0–1.2 ppm (isobutyl CH) and δ 170–175 ppm (carboxylic acid carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHNO) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How can reaction conditions influence the stereoselectivity of pyrrolidine derivatives like 1-Isobutylpyrrolidine-3-carboxylic acid?

- Methodological Answer : Stereoselectivity depends on catalysts (e.g., chiral auxiliaries or transition-metal complexes) and solvent polarity. For example, using L-proline as a catalyst in DMF can induce enantiomeric excess (>90%) in pyrrolidine ring formation . Reaction temperature (<0°C) may stabilize intermediates, reducing racemization .

Advanced Research Questions

Q. How do structural modifications to 1-Isobutylpyrrolidine-3-carboxylic acid affect its biological activity in enzyme inhibition studies?

- Methodological Answer : Introduce substituents (e.g., trifluoromethyl or aryl groups) at the 2- or 4-positions of the pyrrolidine ring to probe steric/electronic effects. Assay inhibitory activity against enzymes like PYCR1 (pyrroline-5-carboxylate reductase 1) using fluorescence-based kinetics. Compare IC values and correlate with computational docking models (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for 1-Isobutylpyrrolidine-3-carboxylic acid derivatives?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening. For example, coalescence temperatures >30°C may indicate hindered rotation of the isobutyl group .

- Isotopic Labeling : N-labeled analogs clarify nitrogen environment interactions in complex mixtures .

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of protons to resolve overlapping signals .

Q. How can computational methods predict the pharmacokinetic properties of 1-Isobutylpyrrolidine-3-carboxylic acid analogs?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Software such as Schrödinger’s QikProp or SwissADME predicts bioavailability (%F) and blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What experimental approaches validate the mechanism of action for 1-Isobutylpyrrolidine-3-carboxylic acid in antimicrobial studies?

- Methodological Answer :

- Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects by monitoring colony-forming units (CFUs) over 24 hours .

- Resistance Studies : Serial passage experiments identify mutations (via whole-genome sequencing) conferring resistance, clarifying target engagement .

- Fluorescence Microscopy : Probe membrane disruption using dyes like SYTOX Green .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 1-Isobutylpyrrolidine-3-carboxylic acid derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., ATP-based cell viability vs. MTT assays) and cell lines (e.g., HEK293 vs. HeLa) .

- Batch Reproducibility : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under light/humidity) .

- Meta-Analysis : Use public databases (ChEMBL, PubChem) to cross-reference IC values and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.